1-(Methoxymethyl)-3-methyl-2-nitrobenzene
Overview
Description
1-(Methoxymethyl)-3-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a methoxymethyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-3-methyl-2-nitrobenzene typically involves the nitration of 1-(Methoxymethyl)-3-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors, precise temperature control, and efficient mixing to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-3-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C), Room temperature
Substitution: Nucleophiles (e.g., halides, amines), Solvents (e.g., dichloromethane), Room temperature
Oxidation: Potassium permanganate (KMnO₄), Aqueous medium, Elevated temperature
Major Products Formed
Reduction: 1-(Methoxymethyl)-3-methyl-2-aminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(Methoxymethyl)-3-carboxy-2-nitrobenzene
Scientific Research Applications
1-(Methoxymethyl)-3-methyl-2-nitrobenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biochemical pathways.
Materials Science: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly reactive and can participate in various redox reactions, while the methoxymethyl group can act as a protecting group in organic synthesis. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Methoxymethyl)-3-methylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1-(Methoxymethyl)-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-(Methoxymethyl)-4-methyl-2-nitrobenzene: Similar structure but with a different position of the methyl group, affecting its chemical properties.
Uniqueness
1-(Methoxymethyl)-3-methyl-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both a methoxymethyl group and a nitro group on the benzene ring allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(methoxymethyl)-3-methyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7-4-3-5-8(6-13-2)9(7)10(11)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMPVXDQJPIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257751 | |
Record name | Benzene, 1-(methoxymethyl)-3-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507455-94-9 | |
Record name | Benzene, 1-(methoxymethyl)-3-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507455-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(methoxymethyl)-3-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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